2-Bromo-4-morpholinonitrobenzene
Overview
Description
2-Bromo-4-morpholinonitrobenzene is a synthetic compound belonging to the nitrobenzene family. It is characterized by its yellow crystalline powder form and is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and acetone. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-morpholinonitrobenzene typically involves the bromination of 4-nitroaniline followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-morpholinonitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Reduction Reactions: Products include 2-bromo-4-morpholinoaniline.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-4-morpholinonitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used to study the interactions of electrophilic reagents with nucleophiles such as amino acids, peptides, and proteins.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-4-morpholinonitrobenzene involves its electrophilic nature, allowing it to react with nucleophiles. The bromine atom facilitates substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to form various derivatives and intermediates, which can interact with molecular targets in biological systems .
Comparison with Similar Compounds
2-Bromo-4-nitroaniline: Similar in structure but lacks the morpholine group.
4-Bromo-2-nitrophenol: Contains a hydroxyl group instead of a morpholine group.
2-Bromo-4-morpholinoaniline: A reduced form of 2-Bromo-4-morpholinonitrobenzene.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a morpholine group, which confer distinct reactivity and solubility properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-(3-bromo-4-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNOOUGBNYPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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